molecular formula C27H22N4 B14981414 2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14981414
M. Wt: 402.5 g/mol
InChI Key: BZNPEHLJUCHEIO-UHFFFAOYSA-N
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Description

2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrolo[2,3-d]pyrimidine derivatives with tetrahydroisoquinoline under specific conditions. For instance, a mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine can be refluxed in ethanol to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. The compound induces apoptosis by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar compounds to 2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific substitution pattern and its potential as a multi-targeted kinase inhibitor with enhanced cytotoxic effects.

Properties

Molecular Formula

C27H22N4

Molecular Weight

402.5 g/mol

IUPAC Name

2-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H22N4/c1-3-10-21(11-4-1)24-18-31(23-13-5-2-6-14-23)27-25(24)26(28-19-29-27)30-16-15-20-9-7-8-12-22(20)17-30/h1-14,18-19H,15-17H2

InChI Key

BZNPEHLJUCHEIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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